molecular formula C18H12N4O B12871411 2-Amino-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile CAS No. 88745-11-3

2-Amino-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B12871411
CAS No.: 88745-11-3
M. Wt: 300.3 g/mol
InChI Key: XENGZDVMRPOAPR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino, hydroxyphenyl, and phenyl groups, as well as two nitrile groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of a base, such as sodium ethoxide, to form the pyrrole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with various molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Properties

CAS No.

88745-11-3

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

2-amino-1-(4-hydroxyphenyl)-5-phenylpyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C18H12N4O/c19-10-15-16(11-20)18(21)22(13-6-8-14(23)9-7-13)17(15)12-4-2-1-3-5-12/h1-9,23H,21H2

InChI Key

XENGZDVMRPOAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=C(C=C3)O)N)C#N)C#N

Origin of Product

United States

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